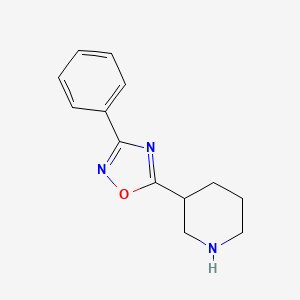

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 1,2,4-oxadiazole moiety substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₅N₃O (molecular weight: 229.28 g/mol), and it is often studied as a hydrochloride salt (CAS: 851882-57-0) .

Properties

IUPAC Name |

3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGICGJBHAYXFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent like dimethylformamide (DMF) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The phenyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibit significant anticancer properties. A study conducted by researchers evaluated the compound's efficacy against several cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10.0 | Induction of oxidative stress |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Pharmaceutical Applications

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique oxadiazole moiety contributes to the bioactivity and pharmacokinetic properties of resulting drugs. For instance, modifications to the piperidine ring have led to compounds with enhanced selectivity for specific biological targets.

Case Study: Synthesis of Antidepressants

A notable case study involved utilizing this compound in developing new antidepressants. The synthesized compounds showed promising results in preclinical trials, demonstrating improved efficacy and reduced side effects compared to existing treatments.

Material Science Applications

Polymer Chemistry

In material science, this compound has been integrated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polyurethanes has resulted in materials with improved flame retardancy and durability.

Table 2: Properties of Polymers Containing this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 250 | 30 |

| Epoxy Resin | 260 | 35 |

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

- Molecular Formula : C₁₃H₁₄FN₃O

- Molecular Weight : 247.27 g/mol

- Key Features : Fluorine substitution at the phenyl 3-position enhances lipophilicity and metabolic stability compared to the parent compound. Fluorinated analogs often exhibit improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine

- Molecular Formula : C₂₂H₁₉ClN₄O₄

- Molecular Weight : 438.86 g/mol

- This derivative’s acryloyl side chain may enhance interactions with hydrophobic protein pockets .

Modifications to the Oxadiazole Side Chain

2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

- Molecular Formula : C₉H₁₂F₃N₃O·HCl

- Molecular Weight : 279.67 g/mol

- Key Features : Replacement of the phenyl group with a trifluoroethyl chain reduces aromatic π-π interactions but increases resistance to oxidative metabolism. Such derivatives are explored in contexts requiring prolonged half-lives, such as chronic inflammation .

Piperidine vs. Other Heterocycles

SN00797439 (Pyrrolidine Analog)

- Structure : N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide

- Key Features : Replacing piperidine with pyrrolidine introduces ring strain, altering conformational flexibility. This compound demonstrated >70% inhibition of xL3 motility in parasitic screens, suggesting heterocycle size impacts bioactivity .

Clinically Approved Analogs

Prenoxdiazine

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Fluorine and chlorine atoms enhance target affinity and stability but may increase genotoxic risks, as seen in related oxadiazole-propionic acid derivatives .

- Clinical Translation: Prenoxdiazine’s success underscores the importance of balancing hydrophobicity and polarity in drug design .

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 230.27 g/mol.

Research indicates that compounds containing the oxadiazole structure often interact with various biological targets, including receptors and enzymes involved in critical cellular processes. Specifically, this compound has been studied for its effects on:

- Serotonin Receptors : It acts as a ligand for 5-HT4 and H3 receptors, which are implicated in central nervous system functions and gastrointestinal motility .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens .

Biological Activity Data

A series of studies have evaluated the biological activity of this compound and related derivatives. Below is a summary of key findings from various studies:

Case Study 1: Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated the antimicrobial activity of several derivatives of oxadiazole compounds. The results indicated that this compound displayed significant inhibition zones against pathogenic bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In research focused on cancer treatment, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7). The findings revealed that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to standard treatments like doxorubicin .

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine?

Methodological Answer:

The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine under acidic conditions. For example, 5-substituted 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with carboxylic acid derivatives or activated esters. Piperidine derivatives may be introduced through alkylation or coupling reactions. A related compound, (S)-tert-butyl this compound-1-carboxylate, was synthesized using tert-butyl carbamate protection, followed by deprotection . Key steps include:

- Cyclization : Use anhydrous conditions with reagents like HATU or EDCI for oxadiazole ring formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: How can structural ambiguities in analogs of this compound be resolved using crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. In the case of tert-butyl-protected derivatives, SC-XRD confirmed the absolute configuration (e.g., S-enantiomer) and bond angles of the oxadiazole-piperidine moiety . Key steps :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply full-matrix least-squares methods with anisotropic displacement parameters.

- Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., oxadiazole C-5 substitution) and piperidine ring conformation.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 259.1312 for C₁₄H₁₇N₃O₂⁺).

- IR Spectroscopy : Identify oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

Advanced: How does structural modification (e.g., fluorophenyl substitution) impact biological activity?

Methodological Answer:

Fluorophenyl analogs (e.g., 3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives) show enhanced metabotropic glutamate receptor 5 (mGlu5) modulation. For example, ADX47273, a fluorophenyl analog, demonstrated 9-fold potentiation of glutamate responses in vitro and procognitive effects in vivo . Experimental design :

- Pharmacological assays : Fluorometric Ca²⁺ flux assays (EC₅₀ determination).

- In vivo models : Prepulse inhibition (PPI) for antipsychotic activity; novel object recognition for cognition .

Basic: What purity validation methods are recommended for this compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Chiral Chromatography : For enantiomeric resolution (e.g., Chiralpak AD-H column).

- Elemental Analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

Advanced: How to address contradictory data in genotoxicity studies of oxadiazole derivatives?

Methodological Answer:

Conflicting results (e.g., Ames test vs. SOS response) may arise from metabolic activation differences. Mitigation strategies :

- Metabolite profiling : Use liver S9 fractions to simulate in vivo metabolism.

- Dose-response curves : Test multiple concentrations (0.1–100 µM) to identify threshold effects.

- Comparative studies : Include positive controls (e.g., 3-nitrobenzanthrone) and structural analogs .

Basic: What are the storage and handling precautions for this compound?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Handling : Use PPE (gloves, lab coat) and fume hoods.

- Stability : Monitor via periodic HPLC; degradation products (e.g., piperidine ring-opening) may form under acidic conditions .

Advanced: What computational methods support SAR studies of oxadiazole-piperidine hybrids?

Methodological Answer:

- Molecular Docking : Use Glide or AutoDock to predict binding to mGlu5 (PDB: 6N51). Focus on hydrogen bonding with Ser658 and π-π stacking with Phe585.

- QSAR Models : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Basic: Where can researchers source analogs or intermediates for SAR studies?

Methodological Answer:

- Catalogs : Enamine Ltd. (e.g., 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, CAS: EN300-7408846) .

- Custom Synthesis : Use tert-butyl carbamate or benzhydryl protecting groups for piperidine functionalization .

Advanced: How to optimize solubility for in vivo studies of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.